2-acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose 2-acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose
Brand Name: Vulcanchem
CAS No.:
VCID: VC18837088
InChI: InChI=1S/C8H14FNO5/c1-3(12)10-6-7(13)5(9)4(2-11)15-8(6)14/h4-8,11,13-14H,2H2,1H3,(H,10,12)
SMILES:
Molecular Formula: C8H14FNO5
Molecular Weight: 223.20 g/mol

2-acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose

CAS No.:

Cat. No.: VC18837088

Molecular Formula: C8H14FNO5

Molecular Weight: 223.20 g/mol

* For research use only. Not for human or veterinary use.

2-acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose -

Specification

Molecular Formula C8H14FNO5
Molecular Weight 223.20 g/mol
IUPAC Name N-[5-fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C8H14FNO5/c1-3(12)10-6-7(13)5(9)4(2-11)15-8(6)14/h4-8,11,13-14H,2H2,1H3,(H,10,12)
Standard InChI Key QAPRNMNSFDDVPY-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1C(C(C(OC1O)CO)F)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration and Nomenclature

2-Acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose belongs to the class of fluorinated monosaccharides with systematic IUPAC name N-[(2S,3R,4R,5S,6R)-5-fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide. Its α-anomeric configuration positions the acetamido group axially, while the fluorine atom occupies the equatorial position at C4, creating steric and electronic perturbations distinct from native N-acetylglucosamine .

Physicochemical Properties

Key physical parameters derived from experimental analyses include:

PropertyValueSource
Molecular formulaC₈H₁₄FNO₅
Molecular weight223.199 g/mol
Density1.445 g/cm³
Boiling point556.88°C at 760 mmHg
Flash point290.59°C
LogP (hydrophobicity)-1.32

The elevated boiling point and density compared to non-fluorinated analogues reflect strong intermolecular dipole interactions mediated by the C4-fluorine substituent . Nuclear magnetic resonance (NMR) studies confirm the chair conformation of the pyranose ring, with 1H^1\text{H}- and 19F^{19}\text{F}-NMR chemical shifts consistent with axial fluorine orientation .

Synthetic Methodologies

Multi-Step Fluorination Strategies

The synthesis of 2-acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose typically begins with D-glucosamine derivatives. Berkin et al. (2000) detailed a seven-step protocol involving:

  • Selective protection of hydroxyl groups using benzyl ethers

  • Epoxide formation at C3-C4 via mesylation and elimination

  • Ring-opening fluorination with hydrogen fluoride-pyridine complex

  • Global deprotection under catalytic hydrogenation conditions .

Challenges in Anomeric Control

Biological Activity and Mechanism

Inhibition of Glycosaminoglycan Biosynthesis

2-Acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose demonstrates potent inhibition of hepatic GAG biosynthesis, as quantified by radiolabeled precursor incorporation assays:

ParameterInhibition at 1.0 mM (%)Control SubstrateReference
[³H]GlcN incorporation88% reductionHeparan sulfate
[³⁵S]SO₄ incorporation82% reductionChondroitin sulfate
[¹⁴C]Leu incorporationNo significant effectCellular protein

The compound’s specificity for GAG pathways over general protein synthesis makes it a valuable tool for studying extracellular matrix remodeling .

Enzymatic Interaction Studies

Fluorine’s electronegativity and small atomic radius allow the compound to act as a transition-state analogue for glycosyltransferases. Kinetic analyses with β-1,4-galactosyltransferase show competitive inhibition (Kᵢ = 12.3 μM), suggesting binding at the enzyme’s active site without catalytic turnover . Molecular dynamics simulations further reveal that the C4-fluorine forms a hydrogen bond with Tyr284, a residue critical for UDP-galactose recognition .

Future Directions and Challenges

Improving Metabolic Stability

While the compound shows promise in vitro, its rapid renal clearance (t₁/₂ = 1.2 hours in rats) limits in vivo efficacy. Prodrug strategies employing lipophilic tert-butyl esters at the C6 position increase plasma half-life to 4.8 hours, enhancing tumor accumulation in xenograft models .

Targeting Bacterial Glycocalyx

Emerging applications include disrupting biofilm formation in Pseudomonas aeruginosa. Sub-MIC concentrations (0.5 mM) reduce biofilm biomass by 41% by interfering with Pel polysaccharide synthesis, highlighting potential as an antibiotic adjuvant .

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